molecular formula C7H9N3O B12974721 5-(1H-Imidazol-5-yl)pyrrolidin-2-one

5-(1H-Imidazol-5-yl)pyrrolidin-2-one

Cat. No.: B12974721
M. Wt: 151.17 g/mol
InChI Key: KEXSUYOUUBTBAK-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both an imidazole and a pyrrolidinone ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrolidinone ring is a five-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one typically involves the construction of the imidazole ring followed by the formation of the pyrrolidinone ring. One common method involves the cyclization of an amido-nitrile precursor in the presence of a nickel catalyst . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Pyrrolidin-2-ol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(1H-Imidazol-5-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-5-yl)pyrrolidin-2-one largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other electrophilic centers, while the pyrrolidinone ring can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring but lacking the pyrrolidinone ring.

    Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the imidazole ring.

    Pyrrolizines: Compounds that contain both pyrrole and imidazole rings but in different configurations.

Uniqueness

5-(1H-Imidazol-5-yl)pyrrolidin-2-one is unique due to the combination of the imidazole and pyrrolidinone rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H9N3O/c11-7-2-1-5(10-7)6-3-8-4-9-6/h3-5H,1-2H2,(H,8,9)(H,10,11)

InChI Key

KEXSUYOUUBTBAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CN=CN2

Origin of Product

United States

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